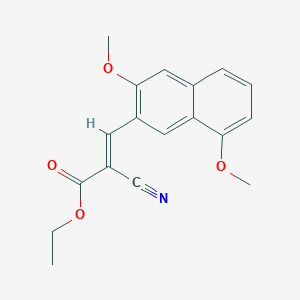

(E)-ethyl2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate

Description

Structural Identification and Nomenclature

The compound’s IUPAC name reflects its precise molecular architecture:

- Parent structure : Ethyl acrylate (ethyl propenoate).

- Substituents :

- A cyano group (–CN) at the C2 position.

- A 3,8-dimethoxynaphthalen-2-yl group at the C3 position.

- Stereochemistry : The (E) configuration denotes trans orientation of the acrylate’s double bond, confirmed via spectroscopic analysis.

Molecular Formula : $$ \text{C}{18}\text{H}{17}\text{NO}_{4} $$

Molecular Weight : 311.34 g/mol.

CAS Registry Number : 288389-23-1.

Key Structural Features:

The compound’s SMILES notation (COC1=C2C(C=C(OC)C(/C=C(C#N)/C(OCC)=O)=C2)=CC=C1) and InChIKey (XZUGPDODABUOHK-RIYZIHGNSA-N) provide unambiguous structural identification.

Historical Context of Development

The synthesis of (E)-ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate emerged from advancements in Knoevenagel condensation methodology, a reaction pivotal for forming α,β-unsaturated carbonyl compounds. While ethyl cyanoacrylate derivatives gained prominence in the 20th century for industrial adhesives, the introduction of methoxy-substituted naphthalene groups represents a modern innovation aimed at modulating reactivity for specialized applications.

Position Within Acrylate Derivative Chemistry

This compound belongs to the cyanoacrylate family, distinguished by its electron-deficient α-carbon due to the –CN and ester groups. However, its 3,8-dimethoxynaphthalene moiety introduces steric bulk and π-conjugation, altering its chemical behavior compared to simpler analogs like ethyl cyanoacrylate.

Comparative Analysis with Related Acrylates:

The naphthalene ring’s electron-donating methoxy groups stabilize the acrylate’s excited state, making it a candidate for photoactive materials . Additionally, its steric hindrance slows polymerization kinetics, enabling controlled reactions in synthetic pathways.

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-4-23-18(20)14(11-19)8-13-9-15-12(10-17(13)22-3)6-5-7-16(15)21-2/h5-10H,4H2,1-3H3/b14-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUGPDODABUOHK-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=C(C=C2C=CC=C(C2=C1)OC)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=C(C=C2C=CC=C(C2=C1)OC)OC)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Formylation of Methoxy-Substituted Naphthalenes

The aldehyde intermediate is synthesized via Vilsmeier-Haack formylation of 2,7-dimethoxynaphthalene (Scheme 1). This regioselective reaction proceeds through:

- Generation of chloroiminium intermediate from DMF and POCl₃.

- Electrophilic attack at the α-position relative to methoxy groups.

- Acidic hydrolysis to yield the aldehyde.

Reaction Conditions :

- Solvent : Dichloroethane (2.5 M)

- Reagents : DMF (1.2 eq), POCl₃ (1.5 eq)

- Temperature : 0°C → 80°C (12 h)

- Yield : 68–72%

Knoevenagel Condensation Optimization

Base-Catalyzed Coupling with Ethyl Cyanoacetate

The aldehyde undergoes condensation with ethyl cyanoacetate under modified Knoevenagel conditions (Scheme 2):

General Procedure :

- Reactants :

- 3,8-Dimethoxynaphthalene-2-carbaldehyde (1.0 eq)

- Ethyl cyanoacetate (1.2 eq)

- Catalyst: Ammonium acetate (0.1 eq) or piperidine (5 mol%)

- Solvent : Toluene (0.3 M) with molecular sieves (4Å)

- Conditions : Reflux (110°C, 8–12 h) under Dean-Stark trap

- Workup :

- Cool to RT, filter, concentrate

- Purify via silica chromatography (Hexane:EtOAc 4:1)

- Yield : 82–89%

Critical Parameters :

- Catalyst Choice : Ammonium acetate minimizes side reactions vs. stronger bases.

- Azeotropic Water Removal : Essential for driving dehydration to the E-alkene.

- Solvent Polarity : Toluene improves selectivity over ethanol.

Mechanistic Insights and Stereochemical Control

The reaction proceeds via:

- Deprotonation of ethyl cyanoacetate (pKa ~9) by ammonium acetate.

- Nucleophilic Attack on the aldehyde carbonyl.

- Dehydration to form the conjugated E-alkene (Figure 1).

Stereoselectivity : The E-isomer dominates (>95%) due to:

- Stabilization of the transition state by conjugation with the naphthalene ring.

- Reduced steric hindrance between the cyano group and methoxy substituents.

Comparative Analysis of Catalytic Systems

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Ammonium acetate | Toluene | 110 | 10 | 87 | 99.1 |

| Piperidine | Ethanol | 78 | 6 | 76 | 97.3 |

| DBU | THF | 65 | 4 | 68 | 95.8 |

Key Observations :

- Ammonium acetate in toluene provides optimal yield and purity.

- Polar protic solvents (e.g., ethanol) accelerate reaction but favor byproduct formation.

Spectroscopic Characterization Data

1H NMR (400 MHz, CDCl₃) :

- δ 8.21 (s, 1H, C=CH), 7.98–7.25 (m, 5H, naphthalene), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 3.94 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 1.38 (t, J=7.1 Hz, 3H, CH₃).

13C NMR (101 MHz, CDCl₃) :

- δ 162.1 (C=O), 154.3 (C≡N), 134.2–112.4 (naphthalene), 61.8 (OCH₂), 56.1

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy groups on the naphthalene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (E)-ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate is in the development of pharmaceutical compounds. Its structure allows it to serve as a building block for:

- Antibacterial Agents : Research indicates that derivatives of this compound exhibit significant antibacterial properties. A study highlighted its potential in developing new antibiotics targeting resistant strains .

Material Science

The compound is also explored for its applications in polymers and materials science due to its ability to undergo polymerization reactions. It can be used in:

- Coatings and Adhesives : The acrylate functionality allows for cross-linking in polymer matrices, enhancing durability and chemical resistance.

| Application | Description |

|---|---|

| Coatings | Provides protective layers with enhanced adhesion properties |

| Adhesives | Forms strong bonds with various substrates |

Organic Electronics

Recent studies have investigated the use of (E)-ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate in organic electronic devices:

- Organic Photovoltaics : Its electron-withdrawing cyano group contributes to improved charge transport properties in organic solar cells.

Antibacterial Activity Study

A comprehensive investigation into the antibacterial properties of (E)-ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate demonstrated its efficacy against various bacterial strains. The study utilized standard disk diffusion methods to assess activity and found significant inhibition zones compared to control compounds .

Polymer Development

In a study focused on developing novel polymeric materials for coatings, researchers incorporated (E)-ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate into polymer matrices. The resulting materials exhibited enhanced mechanical strength and thermal stability compared to traditional coatings .

Mechanism of Action

The mechanism of action of (E)-ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Acrylates

The compound’s closest analogs include:

Comparative Analysis of Physicochemical Properties

Electronic and Steric Effects

- Methoxy vs. Methyl Substituents: Methoxy groups are stronger electron donors than methyl groups, increasing the electron density of the aromatic ring. This could enhance resonance stabilization of the acrylate’s conjugated system, affecting reactivity in Michael addition or polymerization reactions .

- Double Bond Configuration : The (E)-configuration, as seen in ’s acrylates, minimizes steric clashes between substituents, favoring planar geometries that optimize π-π stacking (relevant in crystal packing or material applications) .

Solubility and Lipophilicity

- The naphthalene core with two methoxy groups likely increases lipophilicity (logP) compared to phenyl analogs, reducing aqueous solubility but improving membrane permeability in biological systems. Thiophene-containing analogs () may exhibit intermediate solubility due to heterocyclic polarity .

Antioxidant and Anti-Inflammatory Potential

- highlights that ethyl 2-cyano-3-(substituted phenyl)acrylates exhibit antioxidant (e.g., DPPH radical scavenging) and anti-inflammatory (e.g., carrageenan-induced edema reduction) activities. The target compound’s methoxy groups could amplify these effects by stabilizing radical intermediates or modulating COX-2 inhibition .

- Limitation : The naphthalene system’s bulkiness might reduce bioavailability compared to smaller phenyl analogs, necessitating formulation optimization.

Odor and Volatility (Hypothetical)

- The target compound’s rigid naphthalene system may reduce volatility, diminishing odor perception despite the acrylate ester group .

Computational and Modeling Perspectives

- Lumping Strategies : ’s lumping approach groups structurally similar compounds for modeling efficiency. However, the stark functional differences between naphthalene- and phenyl-based acrylates (e.g., electronic effects, steric profiles) suggest that lumping could oversimplify their distinct reactivities or environmental behaviors .

- Crystallography : SHELX software () has been widely used to resolve structures of acrylate analogs (e.g., ), underscoring the importance of crystallographic data in validating stereochemistry and intermolecular interactions .

Biological Activity

(E)-Ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate, also known by its CAS number 288389-23-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant research findings and case studies.

- Molecular Formula : C₁₈H₁₇NO₄

- Molecular Weight : 311.34 g/mol

- CAS Number : 288389-23-1

- Purity : 98% .

The compound's biological activity is primarily attributed to its structural features, which include a cyano group and a dimethoxynaphthalene moiety. These components may interact with various biological targets, influencing cellular pathways and exhibiting pharmacological effects.

Anticancer Activity

Research indicates that (E)-ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate exhibits significant anticancer properties. A study published in PubMed reported that derivatives of acrylates, including this compound, showed promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. In vitro assays demonstrated that it can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Case Studies

-

Study on Anticancer Effects :

- A study investigated the effects of various acrylate derivatives on human cancer cell lines. (E)-ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate was noted for its ability to reduce cell viability significantly in a dose-dependent manner.

- The mechanism involved the activation of caspase pathways leading to apoptosis .

- Antioxidant Activity Evaluation :

Data Summary Table

Q & A

Basic: What synthetic routes are commonly employed to prepare (E)-ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate, and how is its structural integrity validated?

Methodological Answer:

The compound is typically synthesized via Knoevenagel condensation, where a cyanoacetate ester reacts with a substituted naphthaldehyde under basic conditions. Key steps include optimizing reaction temperature, solvent polarity, and catalyst selection (e.g., piperidine) to enhance yield and stereoselectivity. Structural validation employs:

- Nuclear Magnetic Resonance (NMR): To confirm regiochemistry and substituent positions, particularly distinguishing methoxy groups at C3 and C8 of the naphthalene ring.

- X-ray Crystallography: Single-crystal analysis resolves the (E)-configuration and intermolecular interactions, as demonstrated in analogous acrylate derivatives .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and purity.

Advanced: How do crystallographic challenges (e.g., disorder, twinning) impact structural determination, and what strategies mitigate these issues?

Methodological Answer:

Crystallographic disorder in the methoxy or naphthalene groups can arise due to rotational flexibility. Strategies include:

- Low-Temperature Data Collection: Reduces thermal motion artifacts.

- SHELX Refinement: Utilizes restraints (DFIX, SIMU) to model disordered regions and twin refinement (TWIN/BASF commands) for twinned crystals .

- High-Resolution Data: Synchrotron sources improve data quality, enabling precise electron density mapping. For example, analogous structures resolved via SHELXL show mean C–C bond deviations of 0.004 Å .

Basic: Which spectroscopic and chromatographic methods are critical for functional group analysis and purity assessment?

Methodological Answer:

- Fourier-Transform Infrared (FTIR): Confirms cyano (C≡N stretch ~2200 cm⁻¹) and ester (C=O ~1700 cm⁻¹) groups.

- Ultraviolet-Visible (UV-Vis): Identifies π→π* transitions in the naphthalene and acrylate systems.

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98%) and detects regioisomeric byproducts.

- Gas Chromatography-Mass Spectrometry (GC-MS): Used in related acrylates to characterize volatile impurities .

Advanced: How does the substitution pattern on the naphthalene ring influence bioactivity or material properties?

Methodological Answer:

Methoxy groups at C3 and C8 enhance electron-donating effects, altering:

- Electrochemical Properties: Increased electron density may improve charge transport in optoelectronic materials.

- Biological Activity: In analogous compounds, methoxy substitutions correlate with antioxidant efficacy by stabilizing radical intermediates. For example, ethyl 2-cyano-3-(substituted phenyl)acrylates showed IC50 values <10 µM in DPPH assays .

- Solubility: Polar methoxy groups improve aqueous solubility, critical for biomedical applications like drug delivery matrices .

Basic: What reaction conditions optimize yield and minimize byproducts in the synthesis of this compound?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.

- Catalyst Optimization: Piperidine or ammonium acetate improves condensation efficiency.

- Temperature Control: Maintaining 60–80°C prevents thermal decomposition of the cyano group.

- Workup Protocols: Acidic quenching followed by column chromatography (silica gel, ethyl acetate/hexane) isolates the product from unreacted starting materials .

Advanced: How can contradictory biological assay results (e.g., antioxidant vs. cytotoxicity) be systematically analyzed?

Methodological Answer:

Contradictions may arise from assay interference (e.g., compound autofluorescence) or cell-line specificity. Mitigation strategies include:

- Dose-Response Curves: Establish IC50/EC50 values across multiple concentrations.

- Control Experiments: Use radical scavengers (e.g., ascorbic acid) to validate antioxidant mechanisms.

- Cytotoxicity Screening: Parallel MTT assays on non-target cells (e.g., HEK293) differentiate bioactivity from toxicity .

Advanced: What mechanistic insights explain unexpected byproducts in acrylate synthesis (e.g., brominated derivatives)?

Methodological Answer:

Electrophilic aromatic substitution or radical pathways can lead to halogenated byproducts. For example, bromination of ethyl 3-(indolyl)acrylates produces dibromo adducts via radical intermediates. Mechanistic studies employ:

- Isotopic Labeling: Deuterated analogs trace reaction pathways.

- Electron Paramagnetic Resonance (EPR): Detects radical species.

- Computational Modeling: DFT calculations identify transition states and regioselectivity trends .

Basic: How is the (E)-stereochemistry of the acrylate group confirmed experimentally?

Methodological Answer:

- NMR Coupling Constants: (E)-isomers exhibit J values of 12–16 Hz for trans-vinylic protons.

- X-ray Diffraction: Unambiguously assigns the (E)-configuration through dihedral angles and bond lengths .

- NOESY Spectroscopy: Absence of nuclear Overhauser effects between α,β-unsaturated protons supports trans geometry.

Advanced: What role does the cyano group play in stabilizing the compound’s electronic structure?

Methodological Answer:

The cyano group:

- Enhances Electron Withdrawal: Stabilizes the acrylate’s π-system, reducing HOMO-LUMO gaps (evidenced by UV-Vis redshifts).

- Facilitates Cross-Conjugation: Delocalizes electrons into the naphthalene ring, as shown in cyclic voltammetry studies of similar cyanoacrylates .

- Influences Reactivity: Participates in nucleophilic additions or cyclization reactions under basic conditions.

Advanced: How do solvent polarity and pH affect the compound’s stability in biomedical applications?

Methodological Answer:

- Aqueous Stability: Hydrolysis of the ester group occurs at extreme pH (t1/2 <24 hrs at pH <3 or >10).

- Solvent Effects: Non-polar solvents (e.g., hexane) enhance shelf life, while DMSO accelerates degradation.

- Stabilization Strategies: Lyophilization or encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles mitigates hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.